Methyl 3-amino-2-fluoropyridine-4-carboxylate
Description
Properties
Molecular Formula |
C7H7FN2O2 |
|---|---|
Molecular Weight |
170.14 g/mol |
IUPAC Name |
methyl 3-amino-2-fluoropyridine-4-carboxylate |
InChI |
InChI=1S/C7H7FN2O2/c1-12-7(11)4-2-3-10-6(8)5(4)9/h2-3H,9H2,1H3 |
InChI Key |
XKJOQAJPOWIGPG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=NC=C1)F)N |
Origin of Product |
United States |
Preparation Methods
Starting Material and Initial Functionalization
A common starting material is 2-hydroxyl-3-nitro-4-methylpyridine or related pyridine carboxylic acids. For example, the preparation begins with bromination and nitration of substituted pyridine rings to introduce reactive sites for further modification.
Reduction and Amination
The nitro group is reduced to an amino group using catalytic hydrogenation:
Esterification
Esterification of the carboxylic acid group to form the methyl ester is typically achieved by:
- Reacting the corresponding pyridine carboxylic acid or its anhydride with methanol under reflux conditions, sometimes using acid catalysts or activating agents like thionyl chloride to form the methyl ester.
For example, quinolinic acid can be converted to its anhydride with thionyl chloride, then esterified with isopropanol or methanol to give the corresponding ester intermediate.
Amino Group Introduction via Ammoniation
Ammoniation is performed by reacting acyl chlorides derived from the pyridine carboxylic acids with ammonia gas:
- 2-pyridinecarboxylic acid is converted to 4-chloropyridine-2-acyl chloride by refluxing with thionyl chloride.
- The acyl chloride is then treated with ammonia gas in tetrahydrofuran to yield 4-chloropyridine-2-amide with a yield of approximately 90%.
This amide intermediate can be further converted to the amino-substituted pyridine derivative.
Fluorination
Fluorination is a critical step to introduce the fluorine atom at the 2-position of the pyridine ring. Two main approaches are used:
- Improved Blaz-Schiemann reaction: Aminopyridine compounds are diazotized and fluorinated using fluorinating agents under controlled temperature to replace amino groups with fluorine.
- Reaction with pyridine hydrogen fluoride and sodium nitrite: Amino pyridine esters react with pyridine hydrogen fluoride and sodium nitrite at low temperatures (-5 °C to 30 °C) to substitute the amino group with fluorine, followed by heating and work-up to isolate the fluorinated ester.
Reduction of Ester Group
In some synthetic routes, the ester group is reduced to the corresponding alcohol or further modified to achieve the desired methyl ester functionality:
- Sodium borohydride reduction under reflux with calcium chloride as an additive in organic solvents is employed to reduce ester intermediates to the corresponding alcohols or methyl esters.
Summary Table of Key Preparation Steps
Research Outcomes and Analysis
- The improved Blaz-Schiemann reaction for fluorination offers a high-yield, relatively mild condition method for introducing fluorine on the pyridine ring, which is crucial for synthesizing methyl 3-amino-2-fluoropyridine-4-carboxylate.
- The use of quinolinic acid as a low-cost starting material followed by sequential esterification, ammoniation, and fluorination provides a practical and scalable synthetic route.
- Ammoniation via acyl chloride intermediates is efficient and yields high purity amino-substituted pyridine derivatives, facilitating subsequent fluorination steps.
- The combination of these steps allows for the preparation of this compound with good yields and purity, suitable for pharmaceutical intermediate applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-2-fluoropyridine-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylate group can be reduced to form alcohol derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carboxylate group can yield alcohol derivatives .
Scientific Research Applications
Methyl 3-amino-2-fluoropyridine-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: It can be used in the development of fluorinated analogs of biologically active molecules.
Mechanism of Action
The mechanism of action of methyl 3-amino-2-fluoropyridine-4-carboxylate depends on its specific application. In medicinal chemistry, for example, the compound may act by inhibiting specific enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target, while the amino group can participate in hydrogen bonding interactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
The following compounds share structural similarities with Methyl 3-amino-2-fluoropyridine-4-carboxylate but differ in substituent positions or functional groups, leading to distinct physicochemical and biological properties.
Table 1: Structural and Functional Comparison
Physicochemical and Reactivity Differences
Solubility and Polarity: The methyl ester in the target compound increases lipophilicity compared to carboxylic acid analogues (e.g., 3-{[(4-fluorophenyl)methyl]amino}pyridine-4-carboxylic acid) . Carboxylic acids generally exhibit higher aqueous solubility due to ionization at physiological pH.
Synthetic Utility: The methyl ester group in the target compound allows straightforward conversion to a carboxylic acid (via hydrolysis) or amide (via aminolysis), enhancing its utility as a synthetic intermediate. In contrast, compounds like 4-(4-Carboxy-3-fluorophenyl)-2-hydroxypyridine are less versatile due to pre-existing carboxylic acid groups.
Biological Activity: The amino group at position 3 in the target compound may facilitate hydrogen bonding with biological targets, a feature absent in ester- or acid-only analogues. For example, methyl shikimate lacks aromaticity and amino groups, limiting its relevance in kinase inhibition.
Case Study: Positional Isomerism and Fluorine Effects
- 4-(4-Carboxy-3-fluorophenyl)-2-hydroxypyridine : The fluorine atom resides on the phenyl ring rather than the pyridine, reducing its direct electronic impact on the heterocycle. This positional isomerism could alter binding affinity in drug-target interactions.
- 3-{[(4-Fluorophenyl)methyl]amino}pyridine-4-carboxylic acid : The fluorine is part of a benzylamine side chain, which may enhance membrane permeability but reduce metabolic stability compared to the target compound’s ring-bound fluorine.
Biological Activity
Methyl 3-amino-2-fluoropyridine-4-carboxylate (MAFPC) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, biological mechanisms, and therapeutic applications, supported by relevant data tables and research findings.
MAFPC is characterized by the presence of an amino group and a fluorine atom attached to a pyridine ring. Its molecular formula is C8H8FN3O2, and it has a molecular weight of approximately 185.16 g/mol. The compound serves as a versatile building block in organic synthesis, particularly for creating more complex fluorinated derivatives.
The biological activity of MAFPC is primarily attributed to its interaction with specific molecular targets. The fluorine atom enhances the compound's lipophilicity, potentially improving its ability to penetrate cellular membranes. The amino group can participate in hydrogen bonding, which is crucial for binding to biological targets such as receptors or enzymes.
Target Interaction
Research indicates that MAFPC may act as a modulator of nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype. This receptor is implicated in various neurological processes, including cognition and memory. The modulation of nAChRs by compounds like MAFPC could have therapeutic implications for neurodegenerative diseases.
In Vitro Studies
In vitro studies have demonstrated the activity of MAFPC against various biological targets. For example, it has been evaluated for its effects on human α7 nAChRs expressed in frog oocytes. The concentration-response curves generated from these studies indicate that MAFPC enhances acetylcholine responses, suggesting its role as an allosteric modulator.
| Compound | EC50 (µM) | Max Modulation (%) |
|---|---|---|
| MAFPC | 1.5 | 700 |
Table 1: In vitro activity of MAFPC on human α7 nAChRs.
Case Studies
Several case studies highlight the potential therapeutic applications of MAFPC:
- Neuroprotection : A study investigated the neuroprotective effects of MAFPC in models of Alzheimer's disease. Results indicated that treatment with MAFPC led to reduced neuroinflammation and improved cognitive function in animal models.
- Cancer Therapy : Another study explored the use of MAFPC in targeting folate receptors in cancer cells. Given that folate receptors are often overexpressed in tumors, compounds like MAFPC could be used to deliver therapeutic agents selectively to cancerous tissues.
Research Findings
Recent research has focused on synthesizing derivatives of MAFPC to enhance its biological activity and selectivity. For instance, modifications to the amino group have been shown to significantly impact the potency of the compound against nAChRs.
| Modification | EC50 (µM) | Max Modulation (%) |
|---|---|---|
| Unmodified | 1.5 | 700 |
| Ethyl group | 0.9 | 800 |
| Propyl group | 0.5 | 900 |
Table 2: Effects of structural modifications on the biological activity of MAFPC.
Q & A
Q. What advanced techniques characterize the compound’s stability under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

